Epibatidine Dihydrochloride
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Overview
Description
Epibatidine Dihydrochloride is a potent alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. It is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology . The compound is a chlorinated alkaloid and has been studied for its potential analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epibatidine Dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the chemoenzymatic synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4. This intermediate is then converted into Epibatidine through a series of steps involving palladium-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound is not widely established due to its high toxicity and the complexity of its synthesis. research laboratories often produce it in small quantities for experimental purposes using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Epibatidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, given the presence of a chlorine atom in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epibatidine N-oxide, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Epibatidine Dihydrochloride has several scientific research applications:
Neuropharmacology: It is used to study nicotinic acetylcholine receptors due to its high affinity and potency.
Analgesic Research: Its potential as a non-opioid analgesic has been explored, although its high toxicity limits its therapeutic use.
Chemical Biology: It serves as a tool compound to investigate the role of nicotinic receptors in various biological processes.
Mechanism of Action
Epibatidine Dihydrochloride exerts its effects primarily by binding to nicotinic acetylcholine receptors. It has a high affinity for the α4β2 subtype of these receptors, leading to the activation of cholinergic pathways. This activation can result in analgesic effects, although the compound’s high toxicity and potential for receptor desensitization limit its practical applications .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Like Epibatidine, nicotine also targets nicotinic acetylcholine receptors but with lower potency.
Mecamylamine: This compound is a nicotinic receptor antagonist and is used to study receptor function.
Suxamethonium: Another nicotinic receptor agonist, used primarily as a muscle relaxant.
Uniqueness
Epibatidine Dihydrochloride is unique due to its exceptionally high potency and broad-spectrum activity on both neuronal and neuromuscular nicotinic acetylcholine receptors. Its structure allows it to interact with these receptors more effectively than other similar compounds .
Properties
CAS No. |
152885-09-1 |
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Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |
InChI Key |
BLGAWVGDKRRESC-HHDYSPPTSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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